molecular formula C14H23NO3S2 B2966710 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide CAS No. 1396888-70-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide

Cat. No.: B2966710
CAS No.: 1396888-70-2
M. Wt: 317.46
InChI Key: FHSIUSLGRRTIGV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C14H23NO3S2 and its molecular weight is 317.46. The purity is usually 95%.
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Scientific Research Applications

Biochemical Inhibition Studies

  • Kynurenine 3-Hydroxylase Inhibition : Compounds related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide have been explored for inhibiting kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is significant in neurology and immunology. Compounds like benzenesulfonamides have shown potential in this area, indicating a path for further investigation of similar sulfonamides (Röver et al., 1997).

Pharmacology and Drug Development

  • Endothelin-A Antagonists : In the development of drugs targeting cardiovascular diseases, certain sulfonamides have been identified as potent endothelin-A (ETA) selective antagonists. These studies offer insights into how similar structures like this compound could be tailored for specific pharmacological targets (Murugesan et al., 1998).

Molecular Structure Analysis

  • Structural Determination : Research has been conducted on the structural determination of sulfonamides, which helps in understanding the physical and chemical properties of these molecules. This type of research is fundamental in the field of crystallography and drug design (Nirmala & Gowda, 1981).

Enzyme System Studies

  • Methyl-Coenzyme M Reductase System : Certain sulfonamide analogues have been synthesized and tested as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research is significant in the study of methane biosynthesis and could inform applications related to energy production and microbiology (Gunsalus et al., 1978).

Chemical Synthesis and Modification

  • Synthesis of Sulfonamides : Studies on the synthesis and modification of sulfonamides, including compounds similar to this compound, have been conducted. These studies contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry and industrial chemistry (Aramini et al., 2003).

Quantum-Chemical Calculations

  • Theoretical Calculations : Quantum-chemical calculations have been applied to similar sulfonamide compounds for defining their optimized state, predicting free energy, and distinguishing molecular orbitals. This type of research is crucial in theoretical chemistry and drug design (Sun Peiming et al., 2022).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSIUSLGRRTIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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